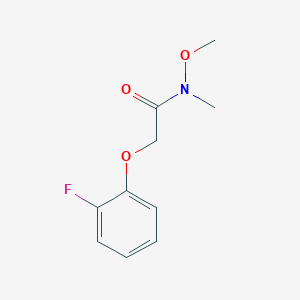![molecular formula C18H32N6O2S2 B14870370 2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as azanediyl, methylthio, and dihydropyrimidinone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of primary amines with aldehydes or ketones to form imines.
Cyclization: The imines undergo cyclization reactions to form dihydropyrimidinone rings.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for efficient production.
化学反应分析
Types of Reactions
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dihydropyrimidinone rings to tetrahydropyrimidinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce tetrahydropyrimidinones.
科学研究应用
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid): Similar structure but with hydroxyphenyl groups instead of methylthio and propyl groups.
N,N’- (1,2-phenylene)bis(azanediyl)bis(thioxomethylene)dibenzoamide: Contains azanediyl and thioxomethylene groups but differs in overall structure.
Uniqueness
The uniqueness of 2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H32N6O2S2 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC 名称 |
2-methylsulfanyl-2-[2-[(2-methylsulfanyl-4-oxo-6-propyl-1,3-dihydropyrimidin-2-yl)amino]ethylamino]-6-propyl-1,3-dihydropyrimidin-4-one |
InChI |
InChI=1S/C18H32N6O2S2/c1-5-7-13-11-15(25)23-17(21-13,27-3)19-9-10-20-18(28-4)22-14(8-6-2)12-16(26)24-18/h11-12,19-22H,5-10H2,1-4H3,(H,23,25)(H,24,26) |
InChI 键 |
YFRWPZHUPAKZGS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)NC(N1)(NCCNC2(NC(=CC(=O)N2)CCC)SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


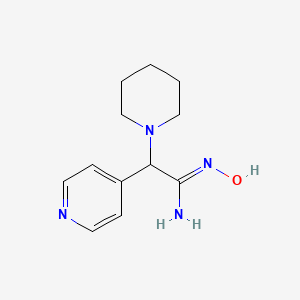
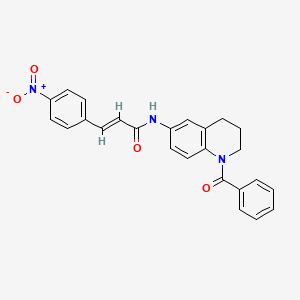
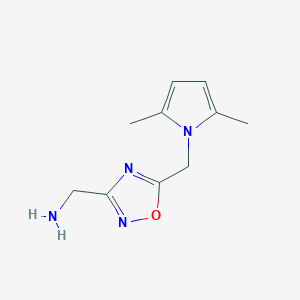
![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)

![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
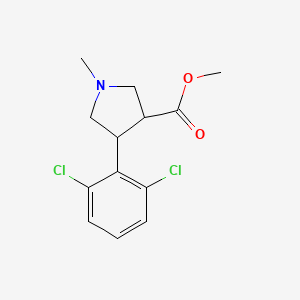
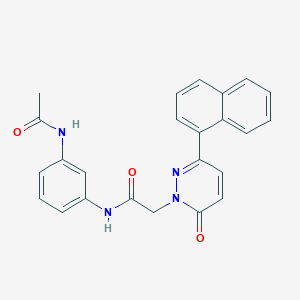
![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)
![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)
